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Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Catalog No.
S3488895
CAS No.
1019205-65-2
M.F
C4H7BrZn
M. Wt
200.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

CAS Number

1019205-65-2

Product Name

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

IUPAC Name

bromozinc(1+);cyclobutane

Molecular Formula

C4H7BrZn

Molecular Weight

200.4 g/mol

InChI

InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1

InChI Key

WNFQEBSVYUDIES-UHFFFAOYSA-M

SMILES

C1C[CH-]C1.[Zn+]Br

Canonical SMILES

C1C[CH-]C1.[Zn+]Br

Cyclobutylzinc bromide is an organometallic compound with the formula C₄H₇BrZn, typically prepared as a 0.5 M solution in tetrahydrofuran, a polar aprotic solvent. This compound is characterized by its four-membered cyclobutane ring, which contributes to its unique reactivity profile. Cyclobutylzinc bromide is often utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic addition reactions. It is known for its high reactivity and selectivity in reactions involving electrophiles due to the presence of the zinc atom, which can facilitate various transformations in organic chemistry .

  • Highly flammable liquid and vapor []. THF, the solvent, has a low flash point (around -63°C) and can readily ignite.
  • In contact with water releases flammable gas (hydrogen) []. Reacts with water to produce hydrogen gas, which is highly flammable and explosive.
  • Causes severe skin burns and eye damage []. Contact with CyBuZnBr can cause severe skin irritation and burns.
  • Suspected carcinogen []. Prolonged or repeated exposure may be linked to cancer development.
  • May cause respiratory irritation []. Inhalation of CyBuZnBr vapors can irritate the respiratory tract.

Due to these hazards, proper safety precautions are crucial when handling CyBuZnBr. These include:

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Handling the solution with care to avoid contact with skin and eyes.
  • Keeping the solution away from heat, sparks, and open flames.
  • Properly disposing of waste according to laboratory safety protocols.

Synthesis of Complex Molecules

One of the primary applications of Cyclobutylzinc bromide 0.5M in THF is the construction of complex organic molecules. The cyclobutyl group (C₄H₇) bound to zinc acts as a nucleophile, readily reacting with electrophilic carbon centers to form new C-C bonds. This ability allows researchers to couple various organic fragments, enabling the synthesis of intricate molecules with desired functionalities [].

For instance, cyclobutylzinc bromide can be employed in Negishi coupling reactions, a powerful method for forging C-C bonds between aryl (aromatic ring) or vinyl (C=C double bond) halides and organozinc compounds [, ]. This reaction scheme plays a crucial role in the synthesis of pharmaceuticals, natural products, and advanced materials.

Catalyst in Cross-coupling Reactions

Cyclobutylzinc bromide 0.5M in THF also serves as a competent catalyst in cross-coupling reactions. Here, the cyclobutylzinc moiety participates in a catalytic cycle, facilitating the formation of C-C bonds between different types of organic molecules. This catalytic property streamlines the reaction process, allowing researchers to achieve efficient synthesis with minimal reagent consumption [].

  • Nucleophilic Additions: It acts as a nucleophile in reactions with carbonyl compounds, enabling the formation of alcohols after hydrolysis.
  • Cross-Coupling Reactions: This compound is frequently used in cross-coupling reactions, such as the Suzuki and Negishi reactions, where it couples with aryl or vinyl halides to form biaryl or alkenyl compounds.
  • Formation of Organometallic Intermediates: Cyclobutylzinc bromide can generate cyclobutyl radicals upon decomposition, which can further react with various substrates to form new carbon-carbon bonds .

The synthesis of cyclobutylzinc bromide typically involves the reaction of cyclobutylmagnesium bromide with zinc bromide. The general procedure includes:

  • Preparation of Cyclobutylmagnesium Bromide: Cyclobutane reacts with magnesium turnings in anhydrous ether or tetrahydrofuran to form cyclobutylmagnesium bromide.
  • Reaction with Zinc Bromide: This Grignard reagent is then treated with zinc bromide under inert atmosphere conditions (usually argon) to yield cyclobutylzinc bromide.
  • Solvent Addition: The product is often dissolved in tetrahydrofuran to achieve the desired concentration (0.5 M) for practical applications .

Cyclobutylzinc bromide finds application in various fields:

  • Organic Synthesis: It is widely used for constructing complex organic molecules through carbon-carbon bond formation.
  • Pharmaceutical Chemistry: The ability to form diverse structures makes it valuable in drug discovery and development processes.
  • Material Science: It can be utilized in synthesizing polymers and other materials where organometallic compounds play a crucial role .

Interaction studies involving cyclobutylzinc bromide primarily focus on its reactivity with different electrophiles. The compound's interactions can lead to significant transformations, including:

  • Reactivity with Carbonyl Compounds: Investigations show that cyclobutylzinc bromide effectively adds to aldehydes and ketones, forming alcohols after subsequent hydrolysis.
  • Cross-Coupling Studies: Research has demonstrated its effectiveness in coupling reactions, highlighting its utility in forming complex molecular architectures from simpler precursors .

Cyclobutylzinc bromide shares similarities with other organozinc compounds but has unique properties due to its specific structure and reactivity:

CompoundStructure TypeUnique Features
Cyclopentylzinc bromideFive-membered ringMore stable due to larger ring size; different reactivity profile.
1-Adamantylzinc bromidePolycyclic structureExhibits unique steric effects influencing reactivity.
Ethylzinc bromideAliphaticGenerally less reactive than cyclic counterparts; simpler applications.

Cyclobutylzinc bromide's four-membered ring structure allows for distinct reactivity patterns not observed in larger cyclic or aliphatic organozinc compounds, making it particularly useful for specific synthetic pathways .

Dates

Last modified: 08-19-2023

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